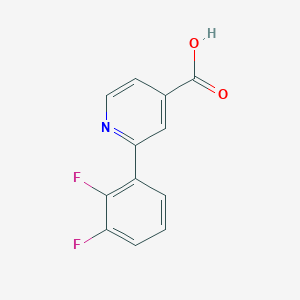

2-(2,3-DIFLUOROPHENYL)ISONICOTINIC ACID

Description

Contextualization within Fluorinated Pyridine (B92270) Carboxylic Acids

2-(2,3-difluorophenyl)isonicotinic acid belongs to the larger class of fluorinated pyridine carboxylic acids. The incorporation of fluorine into organic molecules is a widely used strategy in drug design and materials science. ossila.com Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's physical, chemical, and biological properties, including its acidity, metabolic stability, and binding affinity to biological targets. ossila.com

The pyridine carboxylic acid component provides a rigid, heterocyclic framework that is a common feature in many biologically active compounds. The combination of the electron-withdrawing difluorophenyl group and the pyridine ring influences the electronic properties of the entire molecule. The synthesis of such fluorinated heterocyclic building blocks is a key area of research, as they are precursors to more complex functional molecules. nih.gov The development of methods for C-H fluorination and nucleophilic aromatic substitution has expanded the toolkit for creating diverse libraries of fluorinated pyridines for screening and development. acs.org

Importance of the Isonicotinic Acid Scaffold in Organic Synthesis and Chemical Biology

The isonicotinic acid, or pyridine-4-carboxylic acid, scaffold is a fundamental building block in organic chemistry. wikipedia.org It is an isomer of nicotinic acid (vitamin B3) and picolinic acid. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives have shown a wide range of biological activities. researchgate.netnih.gov

In organic synthesis, the carboxylic acid group of isonicotinic acid can be readily converted into other functional groups like esters and amides, allowing for the construction of more elaborate molecules. rsc.org The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a versatile component in the design of catalysts and functional materials. chempanda.com

From a chemical biology perspective, the isonicotinic acid motif is present in numerous established drugs. chempanda.com For instance, isoniazid (B1672263), a primary drug for treating tuberculosis, is the hydrazide derivative of isonicotinic acid. researchgate.netnih.gov Researchers continue to synthesize and test novel derivatives of isonicotinic acid for various therapeutic targets, including as anti-inflammatory agents and potential antimicrobials. researchgate.netnih.gov The ability of the isonicotinic acid structure to interact with biological targets like enzymes and receptors underpins its enduring importance. nih.gov

Overview of Current Research Trajectories for this compound

While extensive research exists on the broader categories of fluorinated pyridines and isonicotinic acid derivatives, specific research focusing solely on this compound is more specialized. Current research trajectories primarily view this compound as a key intermediate or building block for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

The compound's structure is suggestive of its use in creating inhibitors for specific enzymes or modulators for receptors where the difluorophenyl group can engage in critical binding interactions within a protein's active site. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability. Research involving similar structures, such as 2-aryl isonicotinic acids, points towards applications in areas like anti-inflammatory drug discovery. nih.gov For example, related fluorinated nicotinic acid esters have been developed as prosthetic groups for labeling biomolecules in positron emission tomography (PET), highlighting the utility of this chemical class in advanced medical imaging. nih.gov The synthesis of various substituted pyridine carboxylic acids remains an active area of investigation, aiming to produce novel building blocks for drug discovery programs and materials science. chemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)10-6-7(12(16)17)4-5-15-10/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNMIMOIVKFCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687342 | |

| Record name | 2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261575-42-1 | |

| Record name | 2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,3 Difluorophenyl Isonicotinic Acid

Primary Synthetic Approaches to 2-(2,3-DIFLUOROPHENYL)ISONICOTINIC ACID

The synthesis of this compound is primarily achieved through advanced cross-coupling techniques, with palladium-catalyzed reactions being the most prominent. Alternative strategies involving the construction of the isonicotinic acid scaffold offer different pathways to the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, providing a versatile and efficient method for forming the critical carbon-carbon bond between the difluorophenyl group and the pyridine (B92270) ring. researchgate.net The Suzuki-Miyaura reaction, in particular, is a highly utilized method for this transformation. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely adopted method for constructing sp2-sp2 carbon-carbon bonds, making it ideal for the synthesis of this compound. The reaction typically involves the coupling of an organoboron compound, such as 2,3-difluorophenylboronic acid, with a halo-pyridine derivative, like a 2-chloro or 2-bromo isonicotinic acid ester. libretexts.org

The general catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species. libretexts.org

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgsemanticscholar.org

This reaction is noted for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecule synthesis.

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which consists of a palladium source and a coordinating ligand. The ligand stabilizes the palladium center, influences its reactivity, and can be crucial for achieving high yields and selectivity. nih.gov

For challenging substrates, such as the sterically hindered and electronically modified reactants used to form this compound, the choice of ligand is critical. Polyfluorophenylboronic acids, for instance, are known to be challenging coupling partners that can undergo rapid protodeboronation (decomposition) under basic conditions. nih.gov Research has shown that monodentate biarylphosphine ligands can effectively promote these difficult coupling processes. nih.gov The development of specialized precatalysts that form the active catalytic species under conditions where boronic acid decomposition is slow has enabled these reactions to proceed at lower temperatures and in shorter times. nih.gov

Furthermore, novel catalyst systems are continuously being developed to improve efficiency. One such system uses a [(t-Bu)2P(OH)]2PdCl2 (POPd) precatalyst with a specific sulfonate ligand to effectively catalyze the coupling of challenging aryl chlorides. nih.gov The development of ligands like KPhos, a dialkyl biheteroaryl phosphine (B1218219), has been shown to suppress side reactions in other palladium-catalyzed cross-couplings, highlighting the ongoing innovation in ligand design to control reaction outcomes. organic-chemistry.org

Table 1: Impact of Selected Ligands on Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Substrates | Key Advantages | Reference |

| Monodentate Biarylphosphines | Polyfluorophenyl and heteroaryl boronic acids | Promotes coupling of unstable boronic acids; allows for lower reaction temperatures. | nih.gov |

| Dialkyl Biheteroaryl Phosphines (e.g., KPhos) | Aryl/heteroaryl chlorides and bromides | Suppresses formation of side products, improving selectivity. | organic-chemistry.org |

| Sulfonated Biarylphosphines (SPhos) | DNA-linked phenyl and pyrimidinyl chlorides | Effective for challenging and complex substrates. | nih.gov |

To maximize the yield and efficiency of the synthesis, key reaction parameters must be systematically optimized. These include the choice of base, solvent, and the reaction temperature.

Base: A base is essential for the transmetalation step, activating the boronic acid. Inorganic bases are often preferred, with potassium carbonate (K2CO3) frequently cited as a highly suitable option for Suzuki-Miyaura couplings. semanticscholar.orgresearchgate.netnijotech.com

Solvent: The solvent system plays a critical role in solubilizing reactants and influencing catalyst activity. Common solvents include tetrahydrofuran (THF), toluene, and dioxane. researchgate.net Aqueous solvent mixtures, such as N,N-dimethylformamide (DMF) and water, have proven effective and can offer advantages from a green chemistry perspective. researchgate.netnijotech.commdpi.com

Temperature: Temperature is a crucial parameter, with higher temperatures generally increasing the reaction rate. researchgate.net However, an optimal temperature must be found to balance reaction speed with the stability of the reactants and catalyst. For example, in the synthesis of Diflunisal (a related difluorophenyl compound) via Suzuki coupling, the product yield increased proportionally with temperature up to 75 °C, achieving a maximum yield of 98%. nih.gov Beyond this point, yields may decrease due to degradation.

Table 2: Optimization of Suzuki-Miyaura Reaction Parameters

| Parameter | Condition | Observation | Reference |

| Base | K2CO3 (inorganic) vs. Organic Base | The inorganic base K2CO3 was found to be much more suitable. | researchgate.net |

| Solvent | DMF/H2O (1:1 or 3:1) | Determined to be the best solvent system, achieving high conversion rates. | researchgate.netnijotech.com |

| Temperature | 55 °C to 85 °C | Yield increased with temperature, reaching a maximum of 98% at 75 °C. | nih.gov |

| Temperature | Room Temperature vs. 70 °C | At room temperature, the yield dropped significantly compared to the optimized higher temperature. | researchgate.net |

Condensation and Cyclization Strategies for Isonicotinic Acid Scaffolds

An alternative to coupling pre-existing aromatic rings is the de novo synthesis of the isonicotinic acid scaffold through condensation and cyclization reactions. This approach builds the pyridine ring from simpler, often acyclic, precursors.

One relevant strategy is a one-pot synthesis reminiscent of the Guareschi-Thorpe condensation. organic-chemistry.org In this type of reaction, precursors like 2,4-dioxo-carboxylic acid ethyl esters can be condensed with compounds such as ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org The reaction proceeds through condensation, hydrolysis, and selective decarboxylation to yield a substituted 2-amino-isonicotinic acid. organic-chemistry.org While this specific example leads to an amino-substituted product, the underlying principle of forming the isonicotinic acid ring through a condensation-cyclization cascade represents a fundamental and versatile synthetic strategy. organic-chemistry.org This method can be a streamlined and efficient alternative to multi-step procedures for creating functionalized pyridine derivatives. organic-chemistry.org

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Several "green" and novel approaches are applicable to the synthesis of this compound and related biaryl compounds.

Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources are employed. Microwave irradiation has been used for the synthesis of 2-aryl-quinoline derivatives and other heterocycles, often leading to higher yields and cleaner reactions. researchgate.netrasayanjournal.co.in Similarly, sonication (ultrasonic irradiation) has been shown to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions, reducing reaction times by up to 40% in some cases. nih.gov

Sustainable Catalysis: A key principle of green chemistry is the use of efficient and recyclable catalysts. Heterogeneous catalysts, such as palladium nanoparticles supported on materials like COOH-modified graphene, offer a reusable alternative to homogeneous palladium complexes. mdpi.com These systems are of great interest as they simplify product purification and reduce catalyst waste. mdpi.com

Environmentally Benign Solvents and Conditions: The use of hazardous organic solvents is a major environmental concern. Research has focused on using greener solvents, such as water or ethanol, for cross-coupling reactions. researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, for example, by using mechanical methods like ball milling. rasayanjournal.co.in Multi-component reactions (MCRs), which combine three or more reactants in a single step, also align with green chemistry principles by improving atom economy and reducing waste. rasayanjournal.co.in

Reactivity and Functional Group Interconversions of this compound

The reactivity of this compound is characterized by the interplay of its functional groups. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The pyridine ring, being π-deficient, is generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack or reduction. The difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. Instead, strong oxidizing agents are more likely to react with the aromatic rings. For the parent compound, isonicotinic acid, studies on its oxidation by permanganate in an acidic medium have shown that the reaction proceeds, indicating that the pyridine ring system can be oxidized under harsh conditions. zenodo.org The kinetics of this reaction are dependent on the concentration of the acid. zenodo.org Similarly, the Cu(II)-mediated aerobic oxidation of 4-acetylpyridine to form an isonicotinate demonstrates a method of forming the carboxyl group rather than oxidizing it. nih.gov

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-(2,3-difluorophenyl)pyridin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

While direct reduction of the carboxylic acid is a standard transformation, related reductions often focus on the pyridine ring. For instance, a common method for reducing the pyridine ring of isonicotinic acid derivatives involves first converting the acid to an ester. The lower alkyl esters of isonicotinic acid can then be catalytically hydrogenated to the corresponding piperidine derivatives. google.com This reaction is typically performed at temperatures between 35 to 150°C and pressures up to 500 p.s.i.g. in the presence of a supported palladium catalyst. google.com

| Reactant | Reagent/Catalyst | Conditions | Product |

| Lower alkyl ester of isonicotinic acid | H₂, Supported Palladium Catalyst | 35-150°C, <500 p.s.i.g. | Corresponding piperidine derivative |

This interactive data table is based on data for the reduction of isonicotinic acid esters, a related transformation.

The pyridine ring in isonicotinic acid is electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. This effect is amplified by the electron-withdrawing carboxylic acid substituent. Nucleophilic aromatic substitution on the pyridine ring is more plausible but would require a suitable leaving group and strong nucleophile.

The 2,3-difluorophenyl ring is also deactivated towards electrophilic substitution due to the inductive effect of the fluorine atoms. However, it is activated for nucleophilic aromatic substitution (SNAr), where a nucleophile can replace one of the fluorine atoms. The position of substitution would be directed by the activating effect of the pyridine ring and the specific reaction conditions.

The carboxylic acid group is readily converted into esters and amides, which are key intermediates in the synthesis of various derivatives. wikipedia.org

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. researchgate.net Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. researchgate.netnih.gov This two-step process is often milder and more efficient. Another method involves the use of coupling agents to form "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, which are highly reactive acylating agents. nih.govresearchgate.net

Amidation: Amide synthesis follows similar pathways. The carboxylic acid can be reacted directly with an amine, often at high temperatures, though this is generally inefficient. More commonly, the acid is activated first. Conversion to the acyl chloride, followed by reaction with a primary or secondary amine, is a highly effective method. Modern amidation protocols frequently employ coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction under mild conditions. nih.gov These reagents form a reactive intermediate that is then readily attacked by the amine.

| Reaction | Reagents | Typical Conditions | Product |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat | Ester |

| Esterification | 1. SOCl₂2. Alcohol | 1. Room temp to heat2. 0°C to room temp | Ester |

| Amidation | 1. SOCl₂2. Amine | 1. Room temp to heat2. 0°C to room temp | Amide |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Room Temperature | Amide |

This interactive data table summarizes general methods applicable to the carboxylic acid moiety of the target compound.

The fluorine atoms on the phenyl ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a potent nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group, in this case, a fluoride ion. gacariyalur.ac.in The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negative charge of the intermediate. In this molecule, the two fluorine atoms and the attached pyridine ring all act as electron-withdrawing groups, making the phenyl ring susceptible to this type of reaction. The stability of the carbon-fluorine bond can sometimes hinder this reaction, but given the electronic activation, it remains a viable pathway for functionalization. csbsju.edu

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound have not been identified, the mechanisms of its principal reactions are well-understood from studies of analogous systems.

Esterification and Amidation: Acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. Reactions involving acyl chlorides proceed via nucleophilic acyl substitution, where the nucleophile (alcohol or amine) attacks the highly electrophilic acyl chloride carbon, leading to the displacement of the chloride ion.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for nucleophilic substitution on the fluorophenyl ring is a two-step addition-elimination process. A strong nucleophile adds to the carbon bearing a fluorine atom, breaking the aromaticity and forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing fluorine atoms and the pyridine ring. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Internal Nucleophilic Substitution (SNi): In reactions with reagents like thionyl chloride (SOCl₂), an internal nucleophilic substitution (SNi) mechanism can occur. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. The key step involves the departure of the leaving group where a part of it attacks the substrate from the same face, leading to retention of stereochemistry. aakash.ac.in

Advanced Spectroscopic and Crystallographic Characterization of 2 2,3 Difluorophenyl Isonicotinic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, which are characteristic of the bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of 2-(2,3-difluorophenyl)isonicotinic acid is characterized by vibrations originating from the carboxylic acid, the pyridine (B92270) ring, and the difluorophenyl ring moieties.

The carboxylic acid group gives rise to several distinct and intense absorption bands. A very broad band, typically observed between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group results in a strong, sharp absorption peak, generally found in the region of 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1440-1395 cm⁻¹ and 950-910 cm⁻¹).

The aromatic pyridine ring exhibits a series of characteristic bands. The C-H stretching vibrations of the ring protons typically appear above 3000 cm⁻¹. researchgate.net Ring stretching vibrations for the C=C and C=N bonds are observed in the 1610-1430 cm⁻¹ range. mdpi.com The difluorophenyl substituent also contributes to the spectrum. The C-F stretching vibrations are known to produce strong bands, typically in the 1250-1000 cm⁻¹ region.

Table 1: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch | Aromatic Rings | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=C, C=N Stretch | Pyridine Ring | 1610-1430 |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1320 / 1395-1440 |

| C-F Stretch | Difluorophenyl Ring | 1000-1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for characterizing the carbon backbone of aromatic rings. nih.gov

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals. The pyridine ring breathing mode is a characteristic and often intense peak. The C=O stretch of the carboxylic acid is typically weaker in the Raman spectrum compared to its FT-IR absorption. The C-F bonds will also have characteristic Raman shifts. The resulting spectrum serves as a unique molecular fingerprint, valuable for identifying the compound and studying its structural properties. mdpi.com

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Rings | 3000-3100 |

| C=C Stretch | Aromatic Rings | 1580-1620 |

| Ring Breathing | Pyridine Ring | ~1000 |

Comparative Analysis of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a more profound assignment of the observed vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov Methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) are used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.gov

Theoretical calculations provide a complete set of vibrational modes for the molecule. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. nih.gov Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. By comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman bands, a detailed and reliable assignment of each observed peak to a specific molecular vibration can be made. This comparative approach helps to resolve ambiguities in band assignments and provides deeper insight into the molecule's vibrational dynamics. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their chemical shifts, and the spin-spin coupling between them. The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the difluorophenyl ring, as well as a signal for the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atoms on the phenyl ring. nih.gov

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm, due to its acidic nature and hydrogen bonding. rsc.org The pyridine ring has three protons. The proton at position 6 (adjacent to the nitrogen) will be the most downfield of the pyridine protons, followed by the protons at positions 3 and 5. The difluorophenyl ring also has three protons, and their signals will be split not only by neighboring protons but also by the adjacent fluorine atoms (H-F coupling). These signals will likely appear as complex multiplets.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Position | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -COOH | Carboxylic Acid | > 13.0 | Broad Singlet (s) |

| H-6 | Pyridine Ring | ~8.8 - 9.0 | Doublet (d) or Singlet (s) |

| H-3, H-5 | Pyridine Ring | ~7.8 - 8.2 | Doublet (d) or Multiplet (m) |

| H-4', H-5', H-6' | Difluorophenyl Ring | ~7.2 - 7.6 | Complex Multiplets (m) |

Note: Chemical shifts are solvent-dependent. Values are estimates based on related structures. rsc.orgchemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically recorded, where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm). pressbooks.puborganicchemistrydata.org

In this compound, the carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 165-175 ppm range. udel.edu The carbons of the two aromatic rings will appear in the aromatic region (approx. 110-160 ppm). The carbons in the pyridine ring and the difluorophenyl ring will be distinguishable. The carbons directly bonded to fluorine atoms (C-2' and C-3') will show characteristic splitting (large one-bond C-F coupling constants) and will have their chemical shifts significantly influenced by the fluorine atoms. udel.edu The carbon attached to the nitrogen in the pyridine ring (C-2 and C-6) will also be shifted downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Position | Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| -C OOH | Carboxylic Acid | 165-175 |

| C-2, C-6 | Pyridine Ring | 148-155 |

| C-4 | Pyridine Ring | ~140 |

| C-3, C-5 | Pyridine Ring | 120-125 |

| C-2', C-3' | Difluorophenyl Ring (C-F) | 145-160 (with C-F coupling) |

| C-1', C-4', C-5', C-6' | Difluorophenyl Ring | 115-135 |

Note: Chemical shifts are solvent-dependent. Values are estimates based on related structures. udel.eduhmdb.cachemicalbook.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the structural assembly of complex organic molecules. pressbooks.pub For this compound, several key 2D NMR experiments are utilized.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of the target molecule, cross-peaks would be expected between adjacent protons on both the pyridine and the difluorophenyl rings, confirming their respective spin systems. For instance, the proton at position 6 of the pyridine ring would show a correlation to the proton at position 5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons. sdsu.educolumbia.edu Each protonated carbon in this compound would produce a single cross-peak in the HSQC spectrum, correlating its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular skeleton by revealing long-range couplings (typically over two or three bonds) between protons and carbons. sdsu.eduyoutube.com This technique would be instrumental in confirming the connectivity between the difluorophenyl ring, the pyridine ring, and the carboxylic acid group. For example, correlations would be expected between the protons on one ring and the carbons of the other, particularly the quaternary carbons at the junction of the two rings. It also helps to place substituents by observing correlations from neighboring protons to the carbon bearing the substituent. science.gov

The expected correlations from these 2D NMR experiments are summarized in the table below, which are vital for confirming the molecule's constitution.

| 2D NMR Experiment | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H spin coupling networks | Correlations between adjacent aromatic protons on the pyridine ring (H5-H6) and the difluorophenyl ring (H4'-H5'-H6'). |

| HSQC | Correlates protons to their directly attached carbons | Cross-peaks for each C-H pair (e.g., C3-H3, C5-H5, C6-H6, C4'-H4', C5'-H5', C6'-H6'). |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Correlations between pyridine protons (e.g., H3, H5) and the phenyl carbon C1', and between phenyl protons (e.g., H6') and the pyridine carbon C2. Correlation from pyridine protons (H3, H5) to the carboxyl carbon. |

Computational Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method

The prediction of NMR chemical shifts using quantum chemical methods is a powerful tool for structure verification. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT), is a well-established approach for calculating magnetic shielding tensors, from which chemical shifts are derived. rsc.orgrsc.org

For fluorinated aromatic compounds like this compound, accurate prediction of ¹H, ¹³C, and especially ¹⁹F chemical shifts can be challenging. nih.gov The choice of DFT functional and basis set is critical. Studies have shown that functionals like B3LYP combined with basis sets such as 6-31+G(d,p) can provide reliable predictions for ¹⁹F chemical shifts in fluoroaromatics after linear scaling. nih.gov For more accuracy, especially with challenging systems, other functionals and larger basis sets may be employed. rsc.orgnih.gov The computational protocol involves geometry optimization of the molecule, followed by the GIAO NMR calculation. Solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

The application of these computational methods can help assign challenging spectra, differentiate between isomers, and provide confidence in the structural elucidation. rsc.orgnih.gov

| Parameter | Methodology / Level of Theory | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | To find the lowest energy conformation of the molecule. |

| NMR Calculation | GIAO-DFT (e.g., B3LYP/6-31+G(d,p)) | To calculate the isotropic magnetic shielding constants (σ). |

| Solvation Model | PCM (e.g., in DMSO or CDCl₃) | To account for the effect of the solvent on molecular geometry and electronic structure. nih.gov |

| Chemical Shift Prediction | δcalc = σref - σcalc | To convert calculated shielding constants to chemical shifts relative to a reference. |

| Scaling | δscaled = (δcalc - intercept) / slope | To correct for systematic errors in the calculation by linear regression against experimental data. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron systems of the aromatic rings. For the parent isonicotinic acid, absorption maxima are observed around 214 nm and 264 nm in an acidic mobile phase. sielc.com These bands are typically assigned to π→π* transitions within the conjugated system of the pyridine ring and the carboxylic acid group. researchgate.netmasterorganicchemistry.com The presence of the difluorophenyl substituent at the 2-position is expected to modulate these transitions. The substitution can cause a shift in the absorption maxima (either a bathochromic, red shift, or a hypsochromic, blue shift) and a change in the molar absorptivity (extinction coefficient). The observed transitions are generally the high-energy π→π* transitions and potentially lower-energy, weaker n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. masterorganicchemistry.com

| Compound | Reported λmax (nm) | Likely Transition Type | Reference |

| Isonicotinic Acid | 214, 264 | π→π | sielc.com |

| Substituted Pyridines | ~270-300 | n→π (from C=O and C=N) | masterorganicchemistry.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for modeling the electronic absorption spectra of molecules. researchgate.netyoutube.com It calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comacs.org By calculating the excitation energies and the corresponding oscillator strengths (which relate to the intensity of the absorption), TD-DFT can predict the λmax values. mdpi.com

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. A variety of exchange-correlation functionals, such as B3LYP, PBE0, or CAM-B3LYP, can be used in conjunction with appropriate basis sets (e.g., 6-311+G(d,p)). researchgate.net The inclusion of a solvent model is crucial for obtaining results that can be accurately compared with experimental solution-phase spectra. mdpi.com The analysis of the molecular orbitals involved in the calculated transitions allows for a definitive assignment of the absorption bands to specific electronic processes, such as π→π* or n→π* transitions, and can identify any charge-transfer character in the excitations. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. grafiati.com This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, the process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. utexas.edu The resulting diffraction pattern is used to determine the fundamental properties of the crystal lattice. These include the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry elements present in the crystal. govinfo.govnist.gov

For illustrative purposes, the crystallographic data for the related compound, isonicotinic acid, is presented. It crystallizes in the monoclinic system, which is a common crystal system for such organic molecules.

| Parameter | Illustrative Value (for Isonicotinic Acid) | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-90° angle. |

| Space Group | P2₁/c | A specific set of symmetry operations for the monoclinic system. |

| a (Å) | 7.55 | Length of the 'a' axis of the unit cell. |

| b (Å) | 11.23 | Length of the 'b' axis of the unit cell. |

| c (Å) | 7.37 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 112.4 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| V (ų) | 578 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The data in this table is for isonicotinic acid and serves as an example of the parameters obtained from an SCXRD experiment. The actual values for this compound would need to be determined experimentally.

Precise Molecular Geometry and Conformational Analysis in the Solid State

Detailed crystallographic data from single-crystal X-ray diffraction is essential for the precise determination of the molecular geometry of this compound in the solid state. This analysis provides accurate bond lengths, bond angles, and torsion angles, which together define the three-dimensional arrangement of the atoms within the crystal lattice.

A comprehensive analysis would also involve examining the geometry of the carboxylic acid group. Key parameters include the C-O single and C=O double bond lengths and the O-C-O bond angle. These values can provide insight into the electronic distribution and potential for hydrogen bonding.

To provide a concrete understanding of the molecular geometry, the following data tables would typically be generated from single-crystal X-ray diffraction data. As no specific crystallographic data for this compound is publicly available, these tables are presented as a template of what such an analysis would provide.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(phenyl)-C(pyridinyl) | Data Not Available | |

| C-F1 | Data Not Available | |

| C-F2 | Data Not Available | |

| C(pyridinyl)-C(carboxyl) | Data Not Available | |

| C=O | Data Not Available |

Table 2: Hypothetical Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C(phenyl)-C(phenyl)-C(pyridinyl) | Data Not Available | ||

| F1-C(phenyl)-C(phenyl) | Data Not Available | ||

| F2-C(phenyl)-C(phenyl) | Data Not Available | ||

| C(pyridinyl)-C(pyridinyl)-C(carboxyl) | Data Not Available |

Table 3: Hypothetical Selected Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| C(phenyl)-C(phenyl)-C(pyridinyl)-N | Data Not Available | |||

| C(phenyl)-C(phenyl)-C(pyridinyl)-C(pyridinyl) | Data Not Available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The crystal packing of this compound is governed by a variety of intermolecular interactions that dictate the supramolecular architecture. These non-covalent interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. Typically, carboxylic acids form strong O-H···N or O-H···O hydrogen bonds. In the case of isonicotinic acid derivatives, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This can lead to the formation of dimers or extended chains within the crystal structure. The presence and nature of these hydrogen bonds can be confirmed by the distances and angles between the donor and acceptor atoms in the crystal structure. nih.gov

Without experimental data, a hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented below.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| F···H | Data Not Available |

| O···H | Data Not Available |

| C···H | Data Not Available |

| N···H | Data Not Available |

| F···F | Data Not Available |

| C···C (π-π stacking) | Data Not Available |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The existence of polymorphism in this compound would depend on the subtle balance of intermolecular interactions and the conformational flexibility of the molecule.

Crystal engineering principles can be applied to control the crystallization process and potentially target specific polymorphic forms with desired properties. This involves understanding and manipulating the intermolecular interactions, such as hydrogen bonding and π-π stacking, through the choice of solvents and crystallization conditions. For instance, the introduction of different functional groups can alter the hydrogen bonding patterns and lead to different supramolecular assemblies. While studies on related molecules have explored polymorphism, specific experimental investigations into the polymorphic behavior of this compound have not been reported in the reviewed literature.

Computational Chemistry and Theoretical Modeling of 2 2,3 Difluorophenyl Isonicotinic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. It is used to predict a wide array of molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Geometries and Conformational Energy Landscapes

The determination of the most stable three-dimensional structure, or optimized molecular geometry, is a foundational step in computational analysis. For 2-(2,3-difluorophenyl)isonicotinic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The molecule consists of a difluorophenyl ring and an isonicotinic acid ring connected by a single carbon-carbon bond. Rotation around this bond gives rise to different conformers.

Table 1: Representative Optimized Geometrical Parameters for a Twisted Conformer of a Biphenyl System (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.49 | ||

| C-F | 1.35 | ||

| C=N | 1.34 | ||

| C-O | 1.36 | ||

| C=O | 1.21 | ||

| C-C-N (pyridine) | 123.0 | ||

| C-C-C (phenyl) | 120.0 | ||

| Phenyl-Pyridine | ~45.0 |

Note: This table is illustrative and provides typical values for similar molecular systems. Actual values for this compound would require specific DFT calculations.

Electronic Structure and Molecular Orbital Theory

Molecular orbital theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding a molecule's chemical reactivity and electronic transitions. utah.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netresearchgate.netnih.govscience.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring of the isonicotinic acid moiety.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. The actual values for this compound would need to be calculated specifically.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. vaia.com Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group. dtic.milresearchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack, such as the hydrogen atom of the carboxylic acid and the areas around the fluorine atoms. The MEP surface of this compound would highlight these reactive centers, providing a qualitative prediction of its intermolecular interactions.

Conceptual DFT provides a framework for defining and calculating various chemical concepts from the principles of density functional theory. researchgate.net These descriptors, also known as chemical reactivity descriptors, quantify different aspects of a molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors can be calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Representative Conceptual DFT Descriptors (Illustrative)

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.5 |

| Electrophilicity Index (ω) | χ^2 / (2η) | 3.2 |

Note: These values are illustrative and derived from the representative HOMO and LUMO energies in Table 2. Actual values require specific calculations.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational methods is a cornerstone in the development of new materials for photonics and optoelectronics. For this compound, Density Functional Theory (DFT) is the most common and effective method to predict its NLO response.

Detailed research findings indicate that the NLO properties of organic molecules are governed by their molecular geometry, electronic structure, and the presence of electron-donating and electron-withdrawing groups. In the case of this compound, the difluorophenyl group acts as an electron-withdrawing moiety, while the isonicotinic acid component can participate in charge transfer processes, which are crucial for NLO activity.

The primary NLO properties of interest are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are typically calculated using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p) that includes diffuse and polarization functions to accurately describe the electron distribution. nih.gov

The calculated values for these properties provide a quantitative measure of the NLO response. A high β value is indicative of a strong second-order NLO response, making the compound a candidate for applications like frequency doubling of light. Studies on similar fluorinated organic compounds have shown that the strategic placement of fluorine atoms can significantly enhance NLO properties by increasing molecular hyperpolarizability. jmcs.org.mx The introduction of fluorine atoms can induce a larger dipole moment and increase the asymmetry of the electron density, both of which contribute to a greater NLO effect. jmcs.org.mx

Table 1: Predicted Non-Linear Optical Properties of this compound The following data is illustrative and based on typical values for similar aromatic carboxylic acids calculated using DFT/B3LYP/6-311++G(d,p).

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~3.5 - 5.0 | Debye |

| Linear Polarizability (α) | ~150 - 200 | a.u. |

| First-Order Hyperpolarizability (β) | ~500 - 800 | a.u. |

Thermodynamic Property Computations

The thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), can be reliably computed using statistical thermodynamics in conjunction with DFT calculations. These properties are fundamental to understanding the stability, reactivity, and phase behavior of the compound.

The computational process begins with the optimization of the molecular geometry and the calculation of vibrational frequencies using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov From the vibrational analysis, zero-point vibrational energy (ZPVE), thermal energy, and specific heat capacity can be derived.

These calculations can be performed at various temperatures to understand the thermodynamic behavior of the molecule over a range of conditions. The results are crucial for predicting the spontaneity of reactions involving this compound and for designing synthesis and purification processes. For instance, the calculated standard enthalpy of formation provides a measure of the compound's stability relative to its constituent elements.

Table 2: Computed Thermodynamic Properties of this compound at 298.15 K The following data is illustrative and based on typical values for similar aromatic carboxylic acids calculated using DFT/B3LYP/6-311++G(d,p).

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | ~ -650 to -750 | kJ/mol |

| Standard Molar Entropy (S°) | ~ 350 - 400 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | ~ -500 to -600 | kJ/mol |

| Heat Capacity (Cp) | ~ 180 - 220 | J/(mol·K) |

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects. For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or in a crystalline state.

In a typical MD simulation, the molecule is placed in a simulation box, often with solvent molecules, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

MD simulations can reveal the preferred conformations of this compound and the dynamics of its interactions with surrounding molecules. For example, in an aqueous solution, MD can show how water molecules form hydrogen bonds with the carboxylic acid group and the nitrogen atom of the pyridine ring. mdpi.com This information is crucial for understanding the solubility and reactivity of the compound in different solvents. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule, which is important for understanding crystallization processes and the formation of supramolecular structures. dntb.gov.uanih.gov

While direct QM/MM studies on this compound are not widely reported in the literature, this hybrid method offers a powerful approach for studying chemical reactions and enzymatic processes involving this molecule. QM/MM methods combine the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. kit.eduresearchgate.net

For instance, if this compound were to be studied as an inhibitor of a specific enzyme, the active site of the enzyme, along with the inhibitor molecule, would be treated with a QM method. The rest of the protein and the surrounding solvent would be treated with an MM force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events within the active site, while still accounting for the influence of the entire protein environment. kit.edu Such studies could elucidate the mechanism of inhibition and provide a basis for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics, aiming to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity or biological activity. researchgate.net For a class of compounds including this compound, QSAR models can be developed to predict the reactivity of new derivatives.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, Mulliken charges). researchgate.net These descriptors quantify various aspects of the molecular structure.

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed chemical reactivity (e.g., reaction rate constants or equilibrium constants). A robust QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles. Studies on derivatives of isonicotinic acid have demonstrated the utility of QSAR in predicting their biological activities. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Significance

| Descriptor | Significance for Chemical Reactivity |

|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) analyses, serves as a cornerstone in modern computational chemistry for forecasting the physicochemical properties and biological activities of novel chemical entities like this compound. mdpi.com These in silico methods leverage the molecular structure of a compound to predict its macroscopic properties, thereby facilitating the early-stage assessment of drug-like characteristics and potential bioactivities. nih.govresearchgate.net

The fundamental principle of QSPR/QSAR modeling is that the chemical structure, encoded by molecular descriptors, dictates the properties and activities of a compound. mdpi.com For this compound, these descriptors would encompass a range of constitutional, topological, geometrical, and electronic parameters. These can include molecular weight, logP (lipophilicity), polar surface area, hydrogen bond donors and acceptors, and quantum chemical descriptors like HOMO and LUMO energies. nih.gov

Predictive models are constructed by establishing a mathematical correlation between these descriptors and an experimentally determined property for a training set of structurally related molecules. researchgate.net Once validated, these models can be used to predict the properties of new compounds, such as this compound, for which experimental data may not be available.

A significant application of predictive modeling is in the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov For instance, Lipinski's "Rule of Five" is a well-established predictive guideline for oral bioavailability, and the properties of this compound can be computationally evaluated against these criteria. mdpi.com

While no specific, comprehensive predictive modeling studies have been published for this compound itself, we can extrapolate likely predictive outcomes based on its structural motifs—the isonicotinic acid core and the 2,3-difluorophenyl substituent. The isonicotinic acid moiety suggests a certain level of aqueous solubility and the presence of a hydrogen bond donor and acceptor. The difluorophenyl group will influence its lipophilicity and electronic properties.

Below is an illustrative data table showcasing the types of properties that would be predicted for this compound in a typical in silico analysis. It is important to note that these are representative values based on the analysis of structurally similar compounds and established predictive algorithms.

Interactive Table: Predicted Physicochemical and ADMET Properties of this compound

| Property Category | Predicted Parameter | Predicted Value | Significance in Drug Discovery |

| Physicochemical Properties | Molecular Weight | 249.18 g/mol | Influences diffusion and absorption. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects solubility, absorption, and plasma protein binding. mdpi.com | |

| pKa (Acidic) | 4.0 - 5.0 | Influences ionization state, solubility, and receptor interaction. nih.gov | |

| Polar Surface Area (PSA) | ~50-60 Ų | Correlates with membrane permeability. | |

| ADMET Properties | Human Oral Absorption | High | Predicts the fraction of drug absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low to Moderate | Indicates potential for central nervous system effects. | |

| CYP2D6 Inhibition | Likely Inhibitor | Predicts potential for drug-drug interactions. | |

| hERG Inhibition | Low Probability | Assesses risk for cardiac toxicity. |

Detailed Research Findings from Predictive Modeling of Related Structures:

Research on related isonicotinic acid derivatives has demonstrated the utility of QSAR in understanding their biological activities. For instance, QSAR studies on isoniazid (B1672263) derivatives have successfully correlated molecular descriptors with antimicrobial activity, providing insights into the structural requirements for potency. researchgate.net Similarly, computational studies on other heterocyclic carboxylic acids have employed predictive models to estimate pKa values, which is a critical parameter for pharmacokinetic behavior. nih.gov

Furthermore, the application of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on structurally analogous kinase inhibitors has revealed the importance of steric and electrostatic fields for biological activity. nih.govmdpi.com These findings underscore the potential of applying similar predictive modeling techniques to this compound to elucidate its structure-property relationships and guide further experimental investigation.

Derivatives, Analogues, and Structure Activity Relationship Studies of 2 2,3 Difluorophenyl Isonicotinic Acid

Synthesis and Characterization of Novel Isonicotinic Acid Derivatives

The synthesis of 2-(2,3-difluorophenyl)isonicotinic acid and its derivatives can be achieved through various synthetic routes, often involving cross-coupling reactions. A common approach is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. For the synthesis of this compound, this would typically involve the coupling of 2-chloroisonicotinic acid or its ester with 2,3-difluorophenylboronic acid.

An alternative route could be a Stille coupling, utilizing an organotin reagent in place of the boronic acid. Subsequent hydrolysis of the resulting ester under acidic or basic conditions would yield the desired carboxylic acid.

The characterization of these novel isonicotinic acid derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure. The presence of fluorine atoms would result in characteristic splitting patterns in the NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-F bond vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Melting Point (m.p.): The melting point is a physical property that indicates the purity of the synthesized compound.

Table 1: Representative Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Complex aromatic multiplets, broad singlet for carboxylic acid proton |

| ¹³C NMR | Signals for pyridine (B92270) and phenyl rings, with C-F couplings |

| IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1200-1000 (C-F) |

| HRMS | Calculated m/z for C₁₂H₇F₂NO₂ |

| Melting Point | Expected to be a crystalline solid with a distinct melting point |

Impact of Fluorine Substituents on Molecular Structure, Electronic Properties, and Reactivity

The introduction of two fluorine atoms at the 2- and 3-positions of the phenyl ring has a profound impact on the properties of this compound.

Molecular Structure: The C-F bond is shorter and stronger than a C-H bond. The presence of two adjacent fluorine atoms can lead to steric interactions that may influence the dihedral angle between the phenyl and pyridine rings.

Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring makes the ring electron-deficient. This is a well-established strategy for reducing electron density and improving the stability of phenyl rings to oxidation. mdpi.com The electron-withdrawing nature of the fluorine atoms can also influence the acidity of the carboxylic acid group.

Reactivity: The electron-deficient nature of the difluorophenyl ring can affect its reactivity in electrophilic aromatic substitution reactions. Conversely, it may be more susceptible to nucleophilic aromatic substitution. The fluorine atoms can also participate in hydrogen bonding interactions, which can influence crystal packing and solubility.

Comparative Studies with Nicotinic Acid and Other Halogenated Analogues

Comparing this compound with its non-fluorinated parent compound, nicotinic acid, and other halogenated analogues highlights the unique effects of fluorine.

Nicotinic Acid: Nicotinic acid, or pyridine-3-carboxylic acid, is a well-known vitamin B3. wikipedia.org Unlike this compound, it lacks the substituted phenyl ring at the 2-position. This structural difference leads to significant variations in their chemical and physical properties. Isonicotinic acid (pyridine-4-carboxylic acid) is an isomer of nicotinic acid. wikipedia.org

Other Halogenated Analogues: The properties of halogenated isonicotinic acids can be compared to understand the effect of different halogens. For instance, a chloro- or bromo-substituted analogue would have different electronic and steric effects compared to the difluoro-substituted compound. The C-F bond is more polarized and stronger than C-Cl or C-Br bonds, leading to distinct differences in reactivity and intermolecular interactions.

Table 2: Comparison of Physicochemical Properties

| Compound | Molecular Formula | Key Structural Feature | Expected Acidity (pKa) |

| Nicotinic Acid | C₆H₅NO₂ | Pyridine-3-carboxylic acid | ~4.85 wikipedia.org |

| Isonicotinic Acid | C₆H₅NO₂ | Pyridine-4-carboxylic acid | ~4.96 |

| This compound | C₁₂H₇F₂NO₂ | 2,3-difluorophenyl at 2-position | Expected to be more acidic than isonicotinic acid |

| 2-(4-chlorophenyl)isonicotinic acid | C₁₂H₈ClNO₂ | 4-chlorophenyl at 2-position | Acidity influenced by the chloro substituent |

Strategic Modifications for Modulating Chemical Behavior

The structure of this compound offers several opportunities for strategic modifications to fine-tune its chemical behavior. These modifications can be aimed at altering its solubility, electronic properties, or its ability to interact with other molecules.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters or amides. This modification can significantly alter the compound's polarity and hydrogen bonding capabilities. For example, the synthesis of isonicotinic acid hydrazide derivatives has been explored for various applications. researchgate.net

Modification of the Pyridine Ring: The pyridine ring can be a target for further functionalization. For instance, N-oxidation of the pyridine nitrogen would alter its electronic properties and potential for coordination with metal ions.

Late-Stage Functionalization: Advanced synthetic methods, such as C-H activation, can be employed to introduce new functional groups onto the aromatic rings at a late stage of the synthesis. This allows for the rapid generation of a library of derivatives with diverse properties.

Introduction of Other Substituents: Additional substituents could be introduced on either the phenyl or pyridine ring to further modulate the molecule's properties. For example, the introduction of a hydroxyl or amino group could provide new sites for hydrogen bonding or further chemical modification.

These strategic modifications are essential for exploring the full potential of the this compound scaffold in various chemical and scientific applications.

Role of 2 2,3 Difluorophenyl Isonicotinic Acid As a Chemical Building Block

Utilization in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, a building block is a commercially available or readily synthesizable molecule that can be incorporated into a larger, more complex structure. The utility of 2-(2,3-difluorophenyl)isonicotinic acid in this context lies in its reactive carboxylic acid group and the specific substitution pattern of its aromatic rings.

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations are fundamental steps in the construction of a wide array of organic molecules. For instance, the formation of an amide bond, a cornerstone of peptide and medicinal chemistry, can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent.

While specific, detailed research findings on the direct use of this compound as a starting material in multi-step syntheses are not widely documented in publicly available literature, the principles of organic synthesis suggest its potential applications. The difluorophenyl group can act as a key structural element, while the isonicotinic acid portion provides a reactive site for further elaboration. The synthesis of derivatives from related isonicotinic acid compounds is a common practice in the development of new chemical entities. For example, various isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their biological activities.

The general strategy for utilizing a building block like this compound would involve a retrosynthetic analysis of a target molecule. This process involves mentally deconstructing the target to identify key fragments, one of which could be the building block itself. The subsequent forward synthesis would then involve a series of reactions to assemble the target molecule from the chosen starting materials.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group | Potential Application |

| This compound | SOCl₂ or (COCl)₂ | Acid Chloride | Acylation reactions |

| This compound | R-OH, Acid catalyst | Ester | Prodrug synthesis, modification of solubility |

| This compound | R-NH₂, Coupling agent (e.g., DCC, EDC) | Amide | Synthesis of bioactive molecules |

| This compound | Reducing agent (e.g., LiAlH₄) | Primary Alcohol | Further functional group interconversion |

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a chemical library. The goal is to identify compounds with desired properties, such as high biological activity or specific material characteristics. The efficiency of combinatorial synthesis often relies on the use of a common molecular scaffold to which various building blocks are attached.

This compound is a prime candidate for use as a scaffold in combinatorial library generation. Its structure provides a rigid core with a defined three-dimensional shape, and the carboxylic acid group serves as a convenient attachment point for diversification. By reacting the carboxylic acid with a diverse set of amines or alcohols, a library of amides or esters can be generated.

The process of generating a library using this building block would typically involve solid-phase synthesis. In this approach, the this compound would be anchored to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. The anchored scaffold can then be treated with a variety of reactants in separate reaction vessels to create a diverse library of compounds.

While specific examples of large-scale combinatorial libraries built upon the this compound scaffold are not prominently reported, the principles of combinatorial chemistry strongly support its suitability for such applications. The generation of libraries of small molecules is a key strategy in the search for new therapeutic agents.

Table 2: Illustrative Combinatorial Library from this compound

| Scaffold | R-Group (from Amine Pool) | Resulting Compound Class |

| 2-(2,3-Difluorophenyl)isonicotinoyl | Methylamine | N-methyl-2-(2,3-difluorophenyl)isonicotinamide |

| 2-(2,3-Difluorophenyl)isonicotinoyl | Aniline | N-phenyl-2-(2,3-difluorophenyl)isonicotinamide |

| 2-(2,3-Difluorophenyl)isonicotinoyl | Benzylamine | N-benzyl-2-(2,3-difluorophenyl)isonicotinamide |

| 2-(2,3-Difluorophenyl)isonicotinoyl | Piperidine | (2-(2,3-difluorophenyl)pyridin-4-yl)(piperdin-1-yl)methanone |

Development of Functional Materials and Specialty Chemicals

Functional materials are materials that possess specific properties and perform particular functions, such as conductivity, luminescence, or catalytic activity. Specialty chemicals are produced for specific end-uses and are valued for their performance characteristics. The unique electronic and structural features of this compound make it a potential building block for the creation of such materials.

The incorporation of fluorine atoms into organic molecules can impart desirable properties to materials, including high thermal stability, chemical resistance, and specific electronic characteristics. The difluorophenyl group in this compound can influence the packing of molecules in the solid state, potentially leading to materials with interesting crystal structures and properties.